Bis(helenalinyl)malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

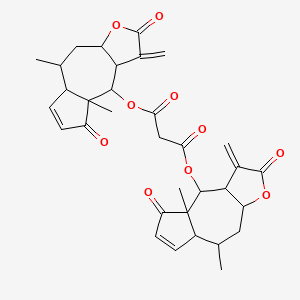

Bis(helenalinyl)malonate, also known as this compound, is a useful research compound. Its molecular formula is C33H36O10 and its molecular weight is 592.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action:

Research indicates that bis(helenalinyl)malonate exhibits significant cytotoxic effects against various cancer cell lines. It primarily inhibits DNA synthesis by targeting key enzymes involved in nucleic acid metabolism. Specifically, it has been shown to inhibit inosine monophosphate dehydrogenase and ribonucleotide reductase , leading to reduced levels of deoxyribonucleotides necessary for DNA replication . The inhibition of these enzymes correlates with a decrease in DNA polymerase activity, which further contributes to its anticancer effects.

Case Studies:

- In studies involving human KB carcinoma cells, this compound demonstrated a marked reduction in DNA synthesis, suggesting its potential as an antineoplastic agent .

- Another study highlighted its effectiveness against P-388 lymphocytic leukemia cells, where it inhibited both DNA and protein synthesis, underscoring its broad-spectrum anticancer activity .

Protein Synthesis Inhibition

This compound has also been studied for its ability to inhibit protein synthesis. It activates eIF-2 alpha kinase , leading to phosphorylation of eIF-2 alpha, which is crucial for the initiation of protein synthesis . The compound's mechanism differs from that of helenalin, as it shows a delayed onset of action in reticulocyte lysates but ultimately results in effective protein synthesis inhibition.

Potential Therapeutic Applications

Obesity Treatment:

Recent findings suggest that malonate derivatives can induce browning in white adipose tissue, enhancing triglyceride metabolism and potentially serving as a therapeutic approach for obesity . Although this compound's direct role in this application requires further investigation, its structural similarities to malonate suggest potential avenues for research.

Immunomodulatory Effects:

The compound may also possess immunomodulatory properties. In vivo studies have indicated that sesquiterpene lactones can influence immune responses, which could be beneficial in treating conditions characterized by inflammation or immune dysregulation .

Summary Table of Biological Activities

Propiedades

Número CAS |

68322-91-8 |

|---|---|

Fórmula molecular |

C33H36O10 |

Peso molecular |

592.6 g/mol |

Nombre IUPAC |

bis(5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) propanedioate |

InChI |

InChI=1S/C33H36O10/c1-14-11-20-26(16(3)30(38)40-20)28(32(5)18(14)7-9-22(32)34)42-24(36)13-25(37)43-29-27-17(4)31(39)41-21(27)12-15(2)19-8-10-23(35)33(19,29)6/h7-10,14-15,18-21,26-29H,3-4,11-13H2,1-2,5-6H3 |

Clave InChI |

YTQIEACOYYTJSM-UHFFFAOYSA-N |

SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2 |

SMILES canónico |

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2 |

Sinónimos |

BHMN bis(helenalinyl)malonate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.